

Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-(Trichlorgermyl)propansäure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propanoic acid, 3-(trichlorogermyl)-*

Cat. No.: *B105624*

[Get Quote](#)

Anwendungs-ID: AN-GeP-001

Version: 1.0

Datum: 2025-11-03

Zusammenfassung

Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von 3-(Trichlorgermyl)propansäure (TCIGPA), einer vielseitigen Organogermanium-Verbindung. Die hier beschriebenen Verfahren umfassen die Hydrolyse zur Bildung von 3-(Trihydroxygermyl)propansäure (THGPA), die Substitution der Trichlorgermylgruppe zur Synthese von 3-(Triphenylgermyl)propansäure und die Umwandlung der Carbonsäurefunktionalität in Ester- und Amidderivate. Diese Derivate dienen als wichtige Bausteine für weitere synthetische Transformationen in der medizinischen Chemie und den Materialwissenschaften.

Einleitung

3-(Trichlorgermyl)propansäure ist eine bifunktionelle Organogermanium-Verbindung, die sowohl eine reaktive Trichlorgermylgruppe als auch eine Carbonsäuregruppe besitzt. Diese einzigartige Struktur ermöglicht eine selektive Modifikation an beiden Enden des Moleküls und

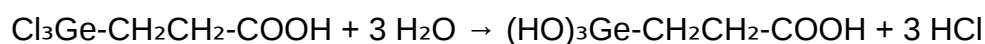
macht es zu einem wertvollen Ausgangsmaterial für die Synthese einer Vielzahl von Derivaten mit potenziellen Anwendungen in der pharmazeutischen Forschung und der Entwicklung neuer Materialien. Die Fähigkeit zur Bildung stabiler Derivate durch Reaktionen an der Germanium- oder der Carbonsäure-Einheit eröffnet Wege zu neuen Wirkstoffen und funktionellen Polymeren.

Derivatisierungsreaktionen

Hydrolyse zu 3-(Trihydroxygermyl)propansäure (THGPA)

Die Hydrolyse der Trichlorgermylgruppe ist eine grundlegende Reaktion, die zu der wasserlöslichen und biologisch relevanten 3-(Trihydroxygermyl)propansäure führt.^{[1][2]}

Reaktionsschema:



Experimentelles Protokoll:

- Lösen Sie 1,0 g (3,97 mmol) 3-(Trichlorgermyl)propansäure in 20 ml destilliertem Wasser.
- Rühren Sie die Lösung bei Raumtemperatur für 2 Stunden. Die Hydrolyse findet spontan statt.
- Die resultierende wässrige Lösung von 3-(Trihydroxygermyl)propansäure kann direkt in weiteren Reaktionen verwendet oder durch Gefriertrocknung isoliert werden.

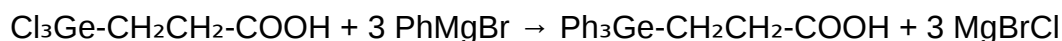
Umkehrreaktion:

Die Umwandlung von THGPA zurück zu TCIGPA kann durch Behandlung mit konzentrierter Salzsäure erreicht werden.

Substitution mit Phenylmagnesiumbromid zu 3-(Triphenylgermyl)propansäure

Die Substitution der Chloratome am Germanium durch organische Reste, wie Phenylgruppen, ermöglicht die Synthese von stabilen und lipophilen Derivaten.^[3]

Reaktionsschema:



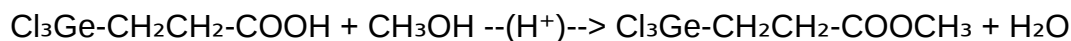
Experimentelles Protokoll:

- In einem trockenen 100-ml-Dreihalskolben unter Stickstoffatmosphäre werden 1,0 g (3,97 mmol) 3-(Trichlorgermyl)propansäure in 30 ml trockenem Tetrahydrofuran (THF) gelöst.
- Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
- Fügen Sie langsam 15,9 ml einer 1,0 M Lösung von Phenylmagnesiumbromid in THF (15,9 mmol, 4 Äquivalente) über einen Tropftrichter hinzu, wobei die Temperatur unter 5 °C gehalten wird.
- Nach beendeter Zugabe lassen Sie die Reaktionsmischung auf Raumtemperatur erwärmen und rühren Sie für 12 Stunden.
- Quenchen Sie die Reaktion vorsichtig durch Zugabe von 20 ml gesättigter wässriger Ammoniumchloridlösung.
- Extrahieren Sie die wässrige Phase dreimal mit je 30 ml Diethylether.
- Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
- Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch), um die reine 3-(Triphenylgermyl)propansäure zu erhalten.

Veresterung zu Methyl-3-(trichlorgermyl)propanoat

Die Umwandlung der Carbonsäure in einen Ester erhöht die Lipophilie und ermöglicht weitere Funktionalisierungen. Das folgende Protokoll ist ein angepasstes Standardverfahren für die Fischer-Veresterung.

Reaktionsschema:



Experimentelles Protokoll:

- Suspendieren Sie 1,0 g (3,97 mmol) 3-(Trichlorgermyl)propansäure in 20 ml Methanol.
- Fügen Sie vorsichtig 0,2 ml (ca. 4 Tropfen) konzentrierte Schwefelsäure als Katalysator hinzu.
- Erhitzen Sie die Mischung für 4 Stunden unter Rückfluss.
- Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und entfernen Sie das überschüssige Methanol im Vakuum.
- Lösen Sie den Rückstand in 30 ml Diethylether und waschen Sie ihn zweimal mit je 15 ml gesättigter Natriumbicarbonatlösung und einmal mit 15 ml gesättigter Kochsalzlösung.
- Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um das rohe Methyl-3-(trichlorgermyl)propanoat zu erhalten. Eine weitere Reinigung kann durch Vakuumdestillation erfolgen.

Amidsynthese zu 3-(Trichlorgermyl)propanamid

Die Bildung von Amiden aus der Carbonsäuregruppe führt zu Verbindungen mit potenziell veränderten biologischen Aktivitäten und physikochemischen Eigenschaften. Das folgende Protokoll ist ein angepasstes allgemeines Verfahren zur Amidsynthese.

Reaktionsschema:

- $\text{Cl}_3\text{Ge-CH}_2\text{CH}_2\text{-COOH} + \text{SOCl}_2 \rightarrow \text{Cl}_3\text{Ge-CH}_2\text{CH}_2\text{-COCl} + \text{SO}_2 + \text{HCl}$
- $\text{Cl}_3\text{Ge-CH}_2\text{CH}_2\text{-COCl} + 2 \text{NH}_3 \rightarrow \text{Cl}_3\text{Ge-CH}_2\text{CH}_2\text{-CONH}_2 + \text{NH}_4\text{Cl}$

Experimentelles Protokoll:

- Herstellung des Säurechlorids: In einem trockenen Kolben unter Stickstoffatmosphäre werden 1,0 g (3,97 mmol) 3-(Trichlorgermyl)propansäure in 10 ml trockenem Dichlormethan suspendiert. Fügen Sie langsam 0,43 ml (5,95 mmol) Thionylchlorid hinzu.^[4] Erhitzen Sie

die Mischung für 2 Stunden unter leichtem Rückfluss. Entfernen Sie anschließend das überschüssige Thionylchlorid und das Lösungsmittel im Vakuum.

- Amidbildung: Lösen Sie das rohe Säurechlorid in 10 ml trockenem THF und kühlen Sie die Lösung auf 0 °C. Leiten Sie für 30 Minuten gasförmiges Ammoniak durch die Lösung oder fügen Sie eine konzentrierte wässrige Ammoniaklösung hinzu.
- Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für weitere 2 Stunden.
- Entfernen Sie das Lösungsmittel im Vakuum. Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn mit Wasser, um Ammoniumchlorid zu entfernen.
- Trocknen Sie die organische Phase, filtrieren Sie und entfernen Sie das Lösungsmittel, um das rohe 3-(Trichlorgermyl)propanamid zu erhalten. Die Reinigung kann durch Umkristallisation erfolgen.

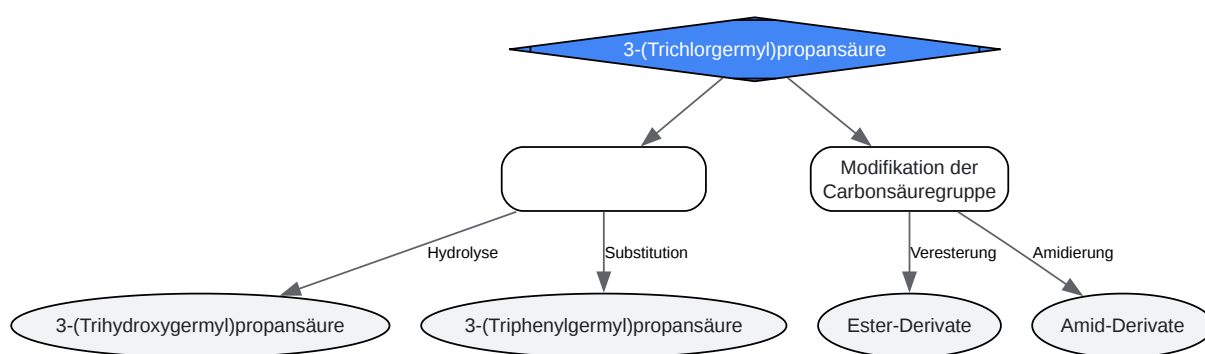
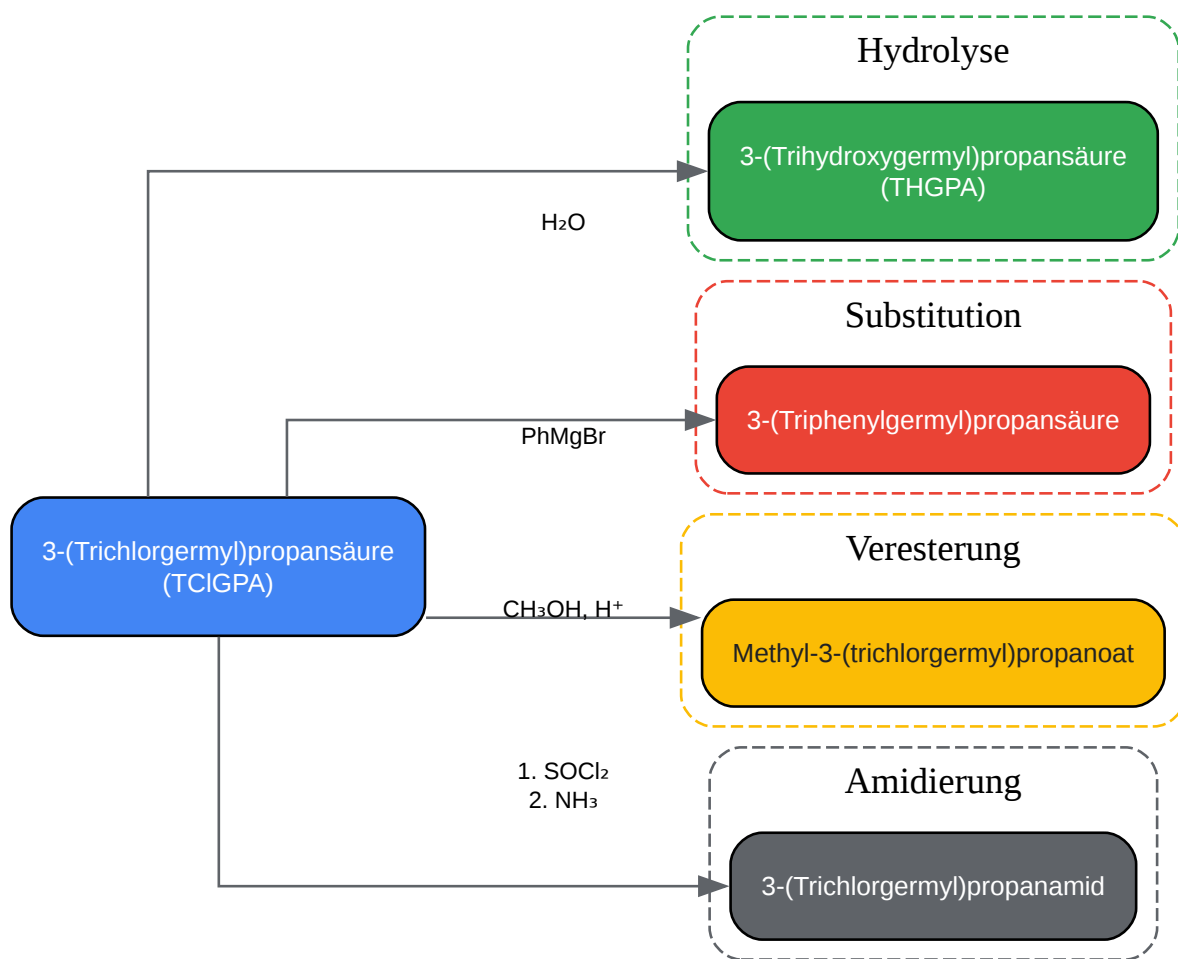
Quantitative Daten

Die folgende Tabelle fasst die erwarteten Ausbeuten und physikochemischen Daten für die beschriebenen Derivate zusammen. Die Daten basieren auf Literaturwerten für analoge Verbindungen und theoretischen Berechnungen, da spezifische experimentelle Daten für alle Derivate begrenzt sind.

Derivat	Summenformel	Molekulargewicht (g/mol)	Erwartete Ausbeute (%)	Schmelzpunkt (°C)	Referenz-Spektraldaten
3-(Trihydroxygermyl)propansäure	C ₃ H ₇ GeO ₅	211.69	> 95	Zersetzung	¹ H-NMR, IR
3-(Triphenylgermyl)propansäure	C ₂₁ H ₂₀ GeO ₂	390.98	60 - 80	188 - 190	¹ H-NMR, ¹³ C-NMR, MS[5] [6]
Methyl-3-(trichlorgermyl)propanoat	C ₄ H ₇ Cl ₃ GeO ₂	266.07	70 - 90	N/A (Flüssigkeit)	¹ H-NMR, IR, MS[7]
3-(Trichlorgermyl)propanamid	C ₃ H ₆ Cl ₃ GeNO	250.05	50 - 70	N/A	¹ H-NMR, IR

Visualisierungen

Experimenteller Arbeitsablauf für die Derivatisierung



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-(Trihydroxygermyl)propanoic acid [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. doubtnut.com [doubtnut.com]
- 5. 3,3,3-Triphenylpropionic Acid | C₂₁H₁₈O₂ | CID 136696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Anwendungsbeispiele und Protokolle zur Derivatisierung von 3-(Trichlorgermyl)propansäure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105624#derivatization-of-propanoic-acid-3-trichlorogermyl-for-further-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com